Methyl 2-iodothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-iodothiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-iodothiophene-3-carboxylate can be synthesized through various methods. One common approach involves the iodination of methyl thiophene-3-carboxylate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid or dichloromethane. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-iodothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts, such as palladium acetate or palladium chloride, along with boronic acids or esters. The reaction is usually performed in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or toluene.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Major Products
Substitution Reactions: Products include various substituted thiophenes, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex aromatic structures.
Oxidation and Reduction: Products include sulfoxides, sulfones, or dihydrothiophenes.
Scientific Research Applications
Methyl 2-iodothiophene-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic semiconductors, conductive polymers, and other advanced materials.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for drug development.
Catalysis: The compound can be used as a ligand or catalyst in various organic transformations.
Mechanism of Action
The mechanism of action of methyl 2-iodothiophene-3-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-iodothiophene-2-carboxylate
- Methyl 2-bromothiophene-3-carboxylate
- Methyl 2-chlorothiophene-3-carboxylate
Uniqueness
Methyl 2-iodothiophene-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine or chlorine analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution and coupling reactions. This unique reactivity allows for the synthesis of a broader range of derivatives and applications in various fields.
Properties
CAS No. |
76360-44-6 |
---|---|
Molecular Formula |
C6H5IO2S |
Molecular Weight |
268.07 g/mol |
IUPAC Name |
methyl 2-iodothiophene-3-carboxylate |
InChI |
InChI=1S/C6H5IO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 |
InChI Key |
LLMOWPNUVFHLEP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.